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Compound of Interest

Compound Name: Amino-PEG9-Boc

Cat. No.: B605476 Get Quote

An In-depth Technical Guide to the Synthesis of Amino-PEG9-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of

Amino-PEG9-Boc, a heterobifunctional linker commonly employed in the development of

Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The strategic

placement of a Boc-protected amine and a free amine at opposite ends of a nine-unit

polyethylene glycol (PEG) spacer allows for sequential and controlled conjugation strategies.

Synthetic Strategy Overview
The synthesis of Amino-PEG9-Boc is achieved through a two-stage process. The first stage

involves the preparation of the key intermediate, 1,26-diamino-4,7,10,13,16,19,22,25-

octaoxahexacosane (diamino-nonaethylene glycol). This is accomplished by converting the

terminal hydroxyl groups of nonaethylene glycol into good leaving groups, followed by

nucleophilic substitution with an azide source and subsequent reduction.

The second stage focuses on the selective mono-N-Boc protection of the resulting diamine.

This critical step utilizes the principle of statistical protection under controlled conditions to favor

the formation of the mono-protected product over the di-protected byproduct.

Experimental Protocols
Stage 1: Synthesis of 1,26-Diamino-
4,7,10,13,16,19,22,25-octaoxahexacosane (Diamino-
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nonaethylene glycol)
This stage is a two-step process starting from commercially available nonaethylene glycol.

2.1.1. Step 1: Di-mesylation of Nonaethylene Glycol

This procedure converts the terminal hydroxyl groups to mesylates, which are excellent leaving

groups for the subsequent azidation step.

Materials:

Nonaethylene glycol

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA)

Methanesulfonyl chloride (MsCl)

Argon or Nitrogen gas

Magnetic stirrer and stir bar

Round-bottom flask

Ice bath

Procedure:

Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask

under an inert atmosphere (Argon or Nitrogen).

Cool the solution to 0 °C using an ice bath.

Add triethylamine (TEA) (2.5 equivalents) to the solution and stir for 10 minutes.

Slowly add methanesulfonyl chloride (MsCl) (2.2 equivalents) dropwise to the reaction

mixture.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for

an additional 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield the crude di-mesylated product.

Purification can be achieved by column chromatography on silica gel.

2.1.2. Step 2: Azidation and Reduction to Diamino-nonaethylene glycol

This step involves the conversion of the di-mesylate to a di-azide, followed by reduction to the

diamine.

Materials:

Di-mesylated nonaethylene glycol (from step 2.1.1)

Sodium azide (NaN₃)

Anhydrous Dimethylformamide (DMF)

Triphenylphosphine (PPh₃) or Hydrogen gas with a Palladium catalyst (H₂/Pd-C)

Tetrahydrofuran (THF)

Water

Magnetic stirrer and stir bar

Round-bottom flask
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Heating mantle

Procedure:

Dissolve the di-mesylated nonaethylene glycol (1 equivalent) in anhydrous DMF.

Add sodium azide (NaN₃) (3 equivalents) to the solution.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

After completion, cool the reaction to room temperature and add water.

Extract the product with ethyl acetate or diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to obtain the crude di-azide.

Reduction of the Di-azide:

Using Triphenylphosphine (Staudinger Reduction): Dissolve the crude di-azide (1

equivalent) in THF. Add triphenylphosphine (2.2 equivalents) and stir at room

temperature for 8-12 hours. Add water to the reaction and stir for an additional 1-2 hours

to hydrolyze the aza-ylide intermediate. Concentrate the reaction mixture and purify by

column chromatography or acid-base extraction to isolate the diamine.

Using Catalytic Hydrogenation: Dissolve the crude di-azide in ethanol or methanol. Add

a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a

hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-24 hours

at room temperature. Filter the reaction mixture through Celite to remove the catalyst

and concentrate the filtrate under reduced pressure to obtain the diamino-nonaethylene

glycol.

Stage 2: Selective Mono-N-Boc Protection of Diamino-
nonaethylene glycol
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This protocol is adapted from general procedures for the mono-Boc protection of symmetrical

diamines.

Materials:

Diamino-nonaethylene glycol (from stage 1)

Di-tert-butyl dicarbonate ((Boc)₂O)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Magnetic stirrer and stir bar

Round-bottom flask

Ice bath

Procedure:

Dissolve the diamino-nonaethylene glycol (1 equivalent) in DCM or THF in a round-bottom

flask.

Cool the solution to 0 °C in an ice bath.

In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.8-1.0 equivalents) in the

same solvent.

Slowly add the (Boc)₂O solution to the diamine solution dropwise over a period of 1-2

hours with vigorous stirring. The slow addition and slight sub-stoichiometric amount of

(Boc)₂O are crucial to maximize the yield of the mono-protected product.

Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to the reaction

mixture.

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for

an additional 8-12 hours.
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Monitor the reaction progress by TLC or LC-MS, observing the formation of the mono-Boc

product, di-Boc product, and remaining starting material.

Upon optimal formation of the mono-Boc product, quench the reaction by adding water.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

The crude product is a mixture of the desired mono-Boc protected diamine, the di-Boc

protected diamine, and unreacted starting material. This mixture must be purified by

column chromatography on silica gel to isolate the pure Amino-PEG9-Boc.

Data Presentation
Parameter

Stage 1: Diamine
Synthesis

Stage 2: Mono-Boc
Protection

Starting Material Nonaethylene glycol Diamino-nonaethylene glycol

Key Reagents
1. MsCl, TEA2. NaN₃3. PPh₃

or H₂/Pd-C
(Boc)₂O, TEA or DIPEA

Solvent DCM, DMF, THF/EtOH DCM or THF

Reaction Temperature
0 °C to RT (Mesylation)80-100

°C (Azidation)RT (Reduction)
0 °C to RT

Reaction Time
12-16 h (Mesylation)12-24 h

(Azidation)8-24 h (Reduction)
8-12 hours

Typical Yield 70-85% (over 2 steps) 30-50% (after purification)

Purification Method

Column Chromatography (after

mesylation), Acid-base

extraction or Column

Chromatography (after

reduction)

Column Chromatography
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Visualizations

Stage 1: Diamine Synthesis Stage 2: Mono-Boc Protection

Nonaethylene Glycol
(HO-(PEG)9-OH)

Di-mesylation
(MsCl, TEA, DCM) Nonaethylene Glycol Di-mesylate Azidation

(NaN3, DMF) Nonaethylene Glycol Di-azide Reduction
(PPh3 or H2/Pd-C)

Diamino-nonaethylene Glycol
(H2N-(PEG)9-NH2)

Mono-Boc Protection
((Boc)2O, TEA, DCM)

Amino-PEG9-Boc
(Boc-NH-(PEG)9-NH2)

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of Amino-PEG9-Boc.
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Diamino-nonaethylene Glycol
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Mono-Boc Protection
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Caption: Logical steps in the synthesis of Amino-PEG9-Boc.
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To cite this document: BenchChem. [Amino-PEG9-Boc synthesis protocol]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605476#amino-
peg9-boc-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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